molecular formula C7H9ClN2O3S B13006201 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid

Cat. No.: B13006201
M. Wt: 236.68 g/mol
InChI Key: NCXCNHUFEOGXMV-UHFFFAOYSA-N
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Description

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9ClN2O3S and a molecular weight of 236.68 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a dimethylamino group, and a sulfonic acid group. It is primarily used in research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(dimethylamino)pyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in diverse chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid is unique due to the presence of both a chloro group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and solubility properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H9ClN2O3S

Molecular Weight

236.68 g/mol

IUPAC Name

5-chloro-4-(dimethylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C7H9ClN2O3S/c1-10(2)7-5(8)3-9-4-6(7)14(11,12)13/h3-4H,1-2H3,(H,11,12,13)

InChI Key

NCXCNHUFEOGXMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1S(=O)(=O)O)Cl

Origin of Product

United States

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